Product packaging for 2-Fluoro-5-(trifluoromethoxy)aniline(Cat. No.:CAS No. 116369-23-4)

2-Fluoro-5-(trifluoromethoxy)aniline

Cat. No.: B056678
CAS No.: 116369-23-4
M. Wt: 195.11 g/mol
InChI Key: HQUWXEXDIIWBBY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)aniline (CAS 116369-23-4) is a fluorinated aniline derivative that serves as a versatile and valuable building block in life science research, particularly in the synthesis of novel bioactive molecules. Its structure incorporates both fluorine and the trifluoromethoxy group, which are known to profoundly influence the electronic, lipophilic, and metabolic properties of lead compounds. This compound is primarily used as a key intermediate in medicinal chemistry and agrochemical research. The presence of the trifluoromethoxy group is a strategic feature, as it can enhance lipophilicity, improve cell membrane permeability, and increase metabolic stability in target molecules. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of pharmaceutical and agrochemical candidates. Researchers utilize this aniline in ring-forming reactions, as a coupling partner in metal-catalyzed cross-couplings, and for the direct introduction of the 2-fluoro-5-(trifluoromethoxy)anilino moiety into more complex structures. Key Applications: • Building block for pharmaceuticals and agrochemicals • Intermediate in organic synthesis and material science • A key precursor for the development of compounds with improved metabolic stability and bioavailability Product Specifications: • CAS Number: 116369-23-4 • Molecular Formula: C7H5F4NO • Molecular Weight: 195.11 g/mol • Storage: Keep in a dark place under an inert atmosphere at 2-8°C This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F4NO B056678 2-Fluoro-5-(trifluoromethoxy)aniline CAS No. 116369-23-4

Properties

IUPAC Name

2-fluoro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUWXEXDIIWBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560295
Record name 2-Fluoro-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116369-23-4
Record name 2-Fluoro-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethoxy)aniline
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Preparation Methods

Hydrogenation with Palladium on Carbon (Pd/C)

In a representative procedure, 1-fluoro-2-nitro-4-trifluoromethoxybenzene is dissolved in ethanol and subjected to hydrogenation using 10% Pd/C under 50 psi H₂ at room temperature for 3.5 hours. Concentrated hydrochloric acid (HCl) is added to facilitate the reduction, yielding a mixture of this compound and its isomer (3:1 ratio). Post-reaction purification via filtration and solvent evaporation achieves a crude yield of 8.0 g, though chromatographic separation is required to isolate the target compound.

Key Reaction Conditions:

  • Catalyst: 10% Pd/C

  • Solvent: Ethanol

  • Pressure: 50 psi H₂

  • Additive: Concentrated HCl

  • Time: 3.5 hours

Raney Nickel-Mediated Hydrogenation

Alternative protocols use Raney nickel under similar conditions. A mixture of nitro isomers (1-fluoro-2-nitro-4-trifluoromethoxybenzene and 4-fluoro-2-nitro-1-trifluoromethoxybenzene) is hydrogenated at 40 psi H₂ in methanol for 5 hours, yielding 27.4 g of a dark brown liquid containing the target amine and its isomer. The reaction’s regioselectivity is influenced by the electronic effects of the trifluoromethoxy group, which directs nitro reduction to specific positions.

Iron-Mediated Reduction in Acidic Media

Iron powder in acidic conditions provides a cost-effective alternative to catalytic hydrogenation. This method avoids pressurized H₂ and precious metal catalysts.

Reduction with Iron and Hydrochloric Acid

A synthesis starting from 3-nitro-4-fluorobenzotrifluoride involves dissolving the nitro compound in methanol, followed by sequential addition of iron powder and concentrated HCl. The reaction mixture is stirred overnight, neutralized with sodium bicarbonate, and extracted with diethyl ether. After filtration and solvent removal, 14 g of 2-fluoro-5-(trifluoromethyl)aniline is obtained with an 82% yield.

Reaction Pathway:

  • Nitro group protonation by HCl.

  • Electron transfer from Fe⁰ to the nitro group, forming Fe³⁺.

  • Sequential reduction of nitro to amine via nitroso and hydroxylamine intermediates.

Advantages:

  • Low-cost reagents (Fe, HCl).

  • High yield (82%) without chromatography.

Nitration-Reduction Sequential Synthesis

Multi-step approaches involving nitration followed by reduction offer precise control over regiochemistry.

Nitration of Fluorinated Benzotrifluoride

In a two-step process, 1-fluoro-4-trifluoromethoxybenzene is nitrated using concentrated HNO₃ in H₂SO₄ at 0°C, producing a 30:70 mixture of 1-fluoro-2-nitro-4-trifluoromethoxybenzene and its isomer. The nitration regioselectivity is governed by the electron-withdrawing trifluoromethoxy group, which deactivates the aromatic ring and directs nitro groups to meta positions.

Subsequent Reduction to Amine

The nitro intermediates are reduced using Raney nickel and H₂, yielding the final amine. This method achieves a 96% conversion rate but requires careful isolation of isomers.

Trifluoroacetylation and Deprotection

Protecting group strategies enhance reaction selectivity, particularly in complex mixtures.

Trifluoroacetic Anhydride (TFAA) Protection

A mixture of phenylamines is treated with TFAA and triethylamine in dichloromethane for 16 hours, forming trifluoroacetyl-protected intermediates. After nitration and hydrogenolysis, the protecting group is removed under acidic conditions, yielding the target amine.

Conditions:

  • Reagents: TFAA, triethylamine

  • Solvent: Dichloromethane

  • Time: 16 hours

Comparative Analysis of Methods

Method Catalyst/Reagent Yield Purity Key Advantage
Catalytic HydrogenationPd/C, H₂70–85%ModerateScalability for industrial use
Iron-Mediated ReductionFe, HCl82%HighCost-effective, minimal purification
Nitration-ReductionHNO₃, Raney Ni96%Low*Regioselective nitration control
TrifluoroacetylationTFAA65–75%ModerateEnhanced isomer separation

*Requires chromatographic purification to isolate isomers.

Mechanistic Insights and Challenges

Regioselectivity in Nitration

The trifluoromethoxy group’s strong electron-withdrawing nature (-I effect) deactivates the aromatic ring, favoring nitration at the meta position relative to the fluorine substituent. Competing ortho/para directors (e.g., -OCH₃) are absent, simplifying product distribution.

Isomer Formation and Separation

Methods involving nitration or reduction of symmetric precursors often yield isomer mixtures. For example, hydrogenation of 1-fluoro-2-nitro-4-trifluoromethoxybenzene produces both this compound and 5-fluoro-2-(trifluoromethoxy)aniline. Chromatography or recrystallization is required for isolation, adding complexity.

Solvent and Acid Effects

  • Methanol : Enhances nitro group solubility and proton availability in iron-mediated reductions.

  • HCl : Acts as a proton source and facilitates Fe³⁺ formation, accelerating electron transfer .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated and trifluoromethoxylated aniline derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-Fluoro-5-(trifluoromethoxy)aniline has been utilized in the discovery of novel benzimidazoles that act as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors. These receptors are crucial in angiogenesis and tumor growth, making this compound valuable in developing anti-cancer therapies .

  • Case Study : A study highlighted the synthesis of benzimidazole derivatives using this compound as a coupling agent, demonstrating significant inhibitory activity against TIE-2 and VEGFR-2. The structure-activity relationship (SAR) analysis indicated that modifications to the aniline moiety could enhance potency and selectivity for these targets.

2. Chemical Synthesis

This compound serves as a versatile intermediate in various chemical synthesis processes. It can be employed in the preparation of other fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.

  • Example : In synthetic organic chemistry, this compound has been used to create new fluorinated heterocycles, which may exhibit unique biological activities due to the presence of fluorine atoms .

3. Material Science

Research indicates that fluorinated compounds like this compound can be incorporated into polymer matrices to enhance properties such as hydrophobicity and thermal stability.

  • Application : In the development of water-stable fluorinated metal-organic frameworks (F-MOFs), this compound has been explored for its ability to impart hydrophobic characteristics, making it suitable for applications in catalysis and gas storage .

Summary of Applications

The following table summarizes the primary applications of this compound:

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryInhibitors for TIE-2 and VEGFR-2Potential anti-cancer therapies
Chemical SynthesisIntermediate for fluorinated compoundsVersatile synthetic utility
Material ScienceEnhancing polymer propertiesImproved hydrophobicity and thermal stability

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Positional Isomers

  • 3-Fluoro-5-(trifluoromethoxy)aniline (CAS 1352999-96-2):
    This isomer substitutes fluorine at the 3-position instead of the 2-position. The altered electronic environment affects reactivity in electrophilic substitution reactions. Its molecular weight is identical (195.12 g/mol), but the spatial arrangement of substituents may influence solubility and intermolecular interactions .

Trifluoromethyl vs. Trifluoromethoxy Derivatives

  • 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4):
    Replacing the -OCF₃ group with -CF₃ reduces the electron-withdrawing effect, altering the amine’s nucleophilicity. This compound (MW: 179.11 g/mol) is used in synthesizing anti-cancer quinazoline derivatives .
  • 2-Methyl-5-(trifluoromethoxy)aniline (CAS 933674-93-2):
    Substituting fluorine with a methyl group (-CH₃) introduces electron-donating effects, increasing basicity. It has a molecular weight of 191.15 g/mol and exists as a brown liquid (97% purity) .

Methoxy and Halogenated Analogs

  • 4-Methoxy-2-(trifluoromethyl)aniline (CAS 53903-49-4):
    The methoxy (-OCH₃) group at the 4-position enhances solubility in polar solvents compared to fluorinated analogs.
  • 3-Chloro-5-(trifluoromethoxy)aniline :
    Chlorine’s stronger electron-withdrawing effect compared to fluorine may reduce reactivity in coupling reactions .

Physicochemical Properties

Property 2-Fluoro-5-(trifluoromethoxy)aniline 2-Fluoro-5-(trifluoromethyl)aniline 2-Methyl-5-(trifluoromethoxy)aniline
Molecular Weight (g/mol) 195.11 179.11 191.15
Boiling Point Not reported Not reported Not reported
Storage Conditions 2–8°C, inert atmosphere Room temperature Room temperature
Hazard Statements H302, H311, H315, H319, H332 Irritant (Class 6.1) Not specified

Key Observations :

  • The trifluoromethoxy group increases molecular weight compared to trifluoromethyl analogs.
  • Storage requirements are stricter for this compound due to its sensitivity .

Commercial Availability and Cost

Compound Price (1g) Supplier
This compound €44 CymitQuimica
2-Methyl-5-(trifluoromethoxy)aniline €88 Apollo Scientific
3-Fluoro-5-(trifluoromethoxy)aniline Not listed Thermo Scientific

Note: Pricing reflects higher costs for methyl-substituted derivatives due to synthetic complexity .

Biological Activity

2-Fluoro-5-(trifluoromethoxy)aniline (CAS Number: 116369-23-4) is an organic compound notable for its unique electronic properties stemming from the presence of multiple fluorine atoms. This compound has garnered interest in medicinal chemistry, particularly as a coupling agent in the synthesis of benzimidazoles, which are inhibitors of tyrosine kinase receptors such as TIE-2 and VEGFR-2. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

  • Molecular Formula: C7H5F4N
  • Molecular Weight: 179.11 g/mol
  • Structure: The compound features a fluorine atom and a trifluoromethoxy group attached to an aniline structure.

Biological Applications

This compound has been primarily studied for its role in:

Although there is no documented research detailing the specific mechanism of action for this compound, its role in synthesizing benzimidazole derivatives indicates a possible involvement in inhibiting tyrosine kinases. Tyrosine kinases play significant roles in cell signaling and proliferation, making them important targets for cancer therapy .

Comparative Analysis with Related Compounds

The following table highlights structural similarities and differences between this compound and other related compounds:

Compound NameMolecular FormulaUnique Features
2-Fluoro-5-(trifluoromethyl)aniline C7H5F4NContains trifluoromethyl instead of trifluoromethoxy
3-Fluoro-4-(trifluoromethoxy)aniline C7H5F4NDifferent position of functional groups
4-Fluoroaniline C6H6FLacks the trifluoromethoxy group

These compounds exhibit distinct reactivity profiles due to variations in their substituents, which can influence their biological activities.

Case Studies and Research Findings

  • Benzimidazole Synthesis:
    • This compound has been utilized as a coupling agent in the synthesis of novel benzimidazoles that inhibit TIE-2 and VEGFR-2 receptors. These inhibitors are being explored for their potential to treat various cancers by disrupting critical signaling pathways involved in tumor growth and metastasis .
  • Toxicity Profile:
    • Preliminary assessments indicate that compounds with similar structures can exhibit acute toxicity and irritant properties. Safety data suggest that handling should be approached with caution, particularly regarding skin contact and ingestion.
  • Antimicrobial Potential:
    • While direct studies on this compound's antimicrobial efficacy are sparse, related fluorinated compounds have shown promising results against various microbial strains. This suggests that further investigations could unveil valuable insights into its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What is the molecular structure of 2-Fluoro-5-(trifluoromethoxy)aniline, and how do its substituents influence reactivity?

  • Answer : The compound features a benzene ring substituted with fluorine (electron-withdrawing) at position 2 and a trifluoromethoxy group (-OCF₃, strongly electron-withdrawing) at position 5. These groups reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to fluorine). The amino group (-NH₂) at position 1 allows for nucleophilic reactions, such as diazotization or reductive amination .

Q. What are standard synthetic routes for this compound?

  • Answer : Common methods include:

  • Step 1 : Nitration of a pre-functionalized benzene derivative (e.g., 1,2-dichloro-3-trifluoromethoxybenzene) at low temperatures (-20°C to 80°C) to introduce nitro groups.
  • Step 2 : Catalytic hydrogenation (e.g., using H₂/Pd-C) to reduce nitro to amino groups.
  • Key Challenges : Regioselectivity during nitration and purification via silica gel chromatography or continuous flow reactors .

Q. What spectroscopic techniques are used to characterize this compound?

  • Answer :

  • LCMS/HPLC : For molecular ion confirmation (e.g., m/z 307 [M+H]⁺ observed in coupling reactions) and purity assessment .
  • IR Spectroscopy : Peaks at 3435 cm⁻¹ (N-H stretch) and 1322–1259 cm⁻¹ (C-F/C-O vibrations) .
  • ¹H/¹³C NMR : To verify substituent positions and electronic environments .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

  • Answer :

  • Protecting Groups : Use of BOC or trimethylsilyl (TMS) groups to shield the amino group during metalation or electrophilic substitution, directing reactions to desired positions .
  • Metalation Strategies : tert-Butyllithium selectively metalates positions adjacent to electron-withdrawing groups (e.g., trifluoromethoxy), enabling carboxylation or halogenation .
  • Catalytic Optimization : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) improve cross-coupling yields in Suzuki-Miyaura reactions .

Q. What factors contribute to yield variability in reductive amination of this compound?

  • Answer :

  • Reaction Time : Yields range from 67% (15 minutes) to 72% (3 hours) due to incomplete conversion or side reactions .
  • Solvent Systems : Polar aprotic solvents (e.g., ethyl acetate/petroleum ether mixtures) enhance solubility and reduce byproducts .
  • Purification Methods : Column chromatography (silica gel, cyclohexane/EtOAc gradients) is critical for isolating pure products .

Q. How do computational models predict the stability of this compound derivatives?

  • Answer :

  • DFT Calculations : Assess electronic effects of substituents on aromatic ring stability. The trifluoromethoxy group’s strong -I effect increases ring electron deficiency, favoring nucleophilic attack at meta positions .
  • LogP Predictions : Experimental LogP ~2.1 (from related anilines) indicates moderate hydrophobicity, informing solvent selection for reactions .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data vary across studies?

  • Answer : Discrepancies arise from:

  • Purity Differences : Impurities (e.g., residual solvents) lower observed melting points.
  • Instrument Sensitivity : Variations in NMR shimming or LCMS resolution affect peak assignments .
  • Stereochemical Effects : Racemic mixtures vs. enantiopure samples yield distinct spectral profiles .

Methodological Best Practices

Q. What protocols ensure safe handling and storage of this compound?

  • Answer :

  • Storage : Keep in airtight containers at -20°C, protected from light and moisture to prevent decomposition .
  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential toxicity (H315-H319 hazards) .
  • Waste Disposal : Neutralize with dilute HCl before incineration to avoid releasing toxic fumes .

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